7,7-Dimethyloctahydropyrazino[2,1-c][1,4]oxazine
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Overview
Description
7,7-Dimethyloctahydropyrazino[2,1-c][1,4]oxazine is a heterocyclic compound that belongs to the class of oxazines This compound is characterized by its unique structure, which includes a fused ring system containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyloctahydropyrazino[2,1-c][1,4]oxazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of alkyl or aryl isocyanides with dialkyl acetylenedicarboxylates in the presence of specific catalysts can yield oxazine derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flash vacuum pyrolysis (FVP) and other advanced methods are employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyloctahydropyrazino[2,1-c][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
7,7-Dimethyloctahydropyrazino[2,1-c][1,4]oxazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7,7-Dimethyloctahydropyrazino[2,1-c][1,4]oxazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The detailed pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
1,4-Oxazine: A fundamental heterocyclic compound with similar structural features.
Spirooxazines: Known for their photochromic properties and applications in optical switches.
Benzo[d][1,3]oxazines: Studied for their biological activities, including anticancer properties.
Uniqueness: 7,7-Dimethyloctahydropyrazino[2,1-c][1,4]oxazine stands out due to its unique fused ring system and the presence of both nitrogen and oxygen atoms.
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
7,7-dimethyl-3,4,6,8,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine |
InChI |
InChI=1S/C9H18N2O/c1-9(2)7-11-3-4-12-6-8(11)5-10-9/h8,10H,3-7H2,1-2H3 |
InChI Key |
FEDSUNLLLISHQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN2CCOCC2CN1)C |
Origin of Product |
United States |
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